![molecular formula C14H22N2O3S B4439229 2-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439229.png)
2-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide
描述
2-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BAY 43-9006 or sorafenib, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
作用机制
The mechanism of action of 2-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide involves the inhibition of various signaling pathways involved in cancer cell growth and proliferation. Sorafenib targets the RAF/MEK/ERK signaling pathway, which is involved in cell proliferation and survival. It also targets the VEGFR/PDGFR signaling pathway, which is involved in angiogenesis and tumor growth. Sorafenib has also been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide include the inhibition of tumor growth and angiogenesis. Sorafenib has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. It also inhibits angiogenesis by targeting the VEGFR/PDGFR signaling pathway. Sorafenib has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
实验室实验的优点和局限性
The advantages of using 2-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide in lab experiments include its specificity and potency in inhibiting various signaling pathways involved in cancer cell growth and proliferation. Sorafenib has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. The limitations of using sorafenib in lab experiments include its high cost and limited availability. Sorafenib also has a short half-life, which may limit its efficacy in long-term treatment.
未来方向
For research on 2-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide include the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Sorafenib has also been studied in combination with other cancer drugs to improve its efficacy. Future research may also focus on identifying biomarkers that can predict the response to sorafenib treatment. Other potential applications of sorafenib may also be explored, such as its role in inflammation and autoimmune diseases.
科学研究应用
2-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has been studied extensively for its potential applications in cancer treatment. It acts as a multi-kinase inhibitor, targeting various signaling pathways involved in cancer cell growth and proliferation. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. It has also been studied for its potential applications in the treatment of other types of cancer, such as lung cancer, breast cancer, and melanoma.
属性
IUPAC Name |
3-(methanesulfonamido)-2-methyl-N-(3-methylbutyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-10(2)8-9-15-14(17)12-6-5-7-13(11(12)3)16-20(4,18)19/h5-7,10,16H,8-9H2,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQSYQRNOHMCHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NCCC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。